molecular formula C10H12N2O2 B1401926 Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate CAS No. 90918-37-9

Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Cat. No.: B1401926
CAS No.: 90918-37-9
M. Wt: 192.21 g/mol
InChI Key: PIHCQPYCRVXZGU-UHFFFAOYSA-N
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Description

Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate (MTHQC) is an organic compound that has recently gained interest in the scientific community due to its unique properties. MTHQC is a heterocyclic compound, which means that it contains both carbon and nitrogen atoms in its cyclic structure. It is a colorless, odorless, and water-soluble compound that has a variety of applications in both laboratory and industrial settings. In

Scientific Research Applications

Tautomerism and Chemical Structure

  • Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate and its derivatives exhibit tautomerism, a chemical phenomenon where compounds exist in two or more structural forms that rapidly interconvert. For example, 3-ethoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline, a related compound, demonstrates this tautomerism in solution, as studied through nuclear magnetic resonance (Chapman, 1966).

Synthesis and Chemical Reactions

  • The compound is involved in unique chemical reactions. For instance, unusual oxidation in thionyl chloride leads to novel syntheses of related compounds, like methyl 3-alkoxy-1,4-dioxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylates (Beattie & Hales, 1992).

Antioxidant Properties

  • Compounds in the tetrahydroquinoxaline family, including this compound, demonstrate significant antioxidant activity. This property is particularly notable in derivatives like 2-methyl-1,2,3,4-tetrahydroquinoxaline, which exhibited high induction periods in antioxidant tests (Nishiyama et al., 2003).

Antimicrobial and Antiviral Potential

  • Some derivatives of this compound, like peptide derivatives of 1,2-dihydro-3-methyl-2-oxoquinoxaline-6-carboxylic acid, have been synthesized and evaluated for their antimicrobial, antifungal, and antiviral potentials, including against human papillomavirus (HPV-16) E6 oncoprotein (Chaudhary et al., 2016).

Catalysis and Enantioselective Synthesis

  • The compound and its derivatives are used in catalytic processes, such as the enantioselective hydrogenation of 2-methylquinoxaline to produce enantiomerically enriched tetrahydroquinoxalines, which are important for pharmaceutical applications due to their bioactivity (Bianchini et al., 1998).

Properties

IUPAC Name

methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-14-10(13)7-2-3-8-9(6-7)12-5-4-11-8/h2-3,6,11-12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHCQPYCRVXZGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856536
Record name Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90918-37-9
Record name Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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